molecular formula C16H17N3O7S2 B11931589 (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11931589
M. Wt: 427.5 g/mol
InChI Key: WZOZEZRFJCJXNZ-WMCAAGNKSA-N
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Description

The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and several functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions. The introduction of the thiophene ring and other functional groups is achieved through subsequent reactions such as acylation, amidation, and esterification. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality. The industrial process may also incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring and other functional groups can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines

Scientific Research Applications

The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The thiophene ring and other functional groups play a crucial role in these interactions, contributing to the compound’s specificity and potency. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share a similar bicyclic structure and are known for their antibiotic properties.

    Cephalosporins: Another class of antibiotics with a similar core structure but different functional groups.

    Carbapenems: Broad-spectrum antibiotics with a similar bicyclic core but distinct structural features.

Uniqueness

The uniqueness of (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid lies in its specific functional groups and the presence of the thiophene ring, which confer unique reactivity and potential biological activity

Biological Activity

The compound (7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known by its CAS number 33564-30-6, is a complex organic molecule with a unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly against various pathogens and in specific therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N3O7S2C_{16}H_{16}N_3O_7S_2 with a molecular weight of approximately 449.43 g/mol. Its structure includes multiple functional groups, such as a thiophene ring and a carbamoyloxymethyl group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC16H16N3O7S2C_{16}H_{16}N_3O_7S_2
Molecular Weight449.43 g/mol
SolubilityVery soluble in water
AppearanceWhite powder
Melting Point202.0 - 206.0 °C
Storage Temperature2 - 8 °C

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the thiophene moiety is particularly noteworthy as thiophenes have been shown to enhance the efficacy of antibiotics by acting as beta-lactamase inhibitors, thereby protecting other active components from enzymatic degradation.

  • Mechanism of Action : The compound likely interacts with bacterial enzymes or receptors, inhibiting their function and leading to cell death.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit activity against Acinetobacter baumannii , a pathogen notorious for its resistance to multiple antibiotics.

Anti-inflammatory Effects

The structural components suggest potential anti-inflammatory properties:

  • Cytokine Modulation : Similar compounds have been documented to modulate cytokine release, reducing inflammation in various models.
  • Research Findings : A study indicated that certain analogs could reduce inflammatory markers in animal models of induced inflammation.

Cytotoxicity and Anticancer Activity

The compound's biological profile may extend to anticancer activity:

  • Cell Line Studies : Preliminary studies on cancer cell lines suggest that this compound can induce apoptosis in specific types of cancer cells.
  • Mechanistic Insights : The mechanism may involve the disruption of cellular signaling pathways crucial for cancer cell survival and proliferation.

Synthesis and Optimization

The synthesis of this compound involves several steps:

  • Formation of Bicyclic Core : Cyclization reactions using appropriate precursors.
  • Functional Group Introduction : Strategic addition of functional groups to enhance biological activity.

Properties

Molecular Formula

C16H17N3O7S2

Molecular Weight

427.5 g/mol

IUPAC Name

(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14?,16-/m0/s1

InChI Key

WZOZEZRFJCJXNZ-WMCAAGNKSA-N

Isomeric SMILES

CO[C@@]1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3

Origin of Product

United States

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